molecular formula C15H17N3O3 B2649315 2-(cyclopentyloxy)-N-(5-methylisoxazol-3-yl)isonicotinamide CAS No. 2034617-99-5

2-(cyclopentyloxy)-N-(5-methylisoxazol-3-yl)isonicotinamide

Cat. No.: B2649315
CAS No.: 2034617-99-5
M. Wt: 287.319
InChI Key: WNAMVSPXUSDOMD-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(5-methylisoxazol-3-yl)isonicotinamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(5-methylisoxazol-3-yl)isonicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(5-methylisoxazol-3-yl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols .

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(5-methylisoxazol-3-yl)isonicotinamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclopentyloxy)-N-(5-methylisoxazol-3-yl)isonicotinamide is unique due to its specific structural features, such as the cyclopentyloxy group and the isonicotinamide moiety. These features may confer distinct biological activities and pharmacological properties compared to other isoxazole derivatives .

Biological Activity

2-(cyclopentyloxy)-N-(5-methylisoxazol-3-yl)isonicotinamide is a synthetic organic compound classified as an isoxazole derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoxazole Ring : This is achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
  • Introduction of the Cyclopentyloxy Group : A nucleophilic substitution reaction replaces a suitable leaving group with cyclopentanol under basic conditions.
  • Coupling with Isonicotinic Acid : The final step involves coupling the isoxazole derivative with isonicotinic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes, receptors, and proteins involved in various biological pathways. The compound's unique structural features may enhance its binding affinity to these targets, leading to modulation of their activity and subsequent biological responses .

Biological Activity

Research indicates that this compound exhibits several potential biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of isoxazole compounds possess antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully characterized.
  • Anti-inflammatory Properties : Isoxazole derivatives have been implicated in the modulation of inflammatory pathways. The compound may influence cytokine release and reduce inflammation in experimental models .
  • Anticancer Potential : Some studies have explored the potential for isoxazole derivatives to act as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cell lines .

Case Studies

Several case studies have been conducted to evaluate the biological effects of similar compounds:

  • Isoxazole Derivatives in Cancer Treatment : A study demonstrated that certain isoxazole derivatives inhibited cancer cell proliferation by targeting specific signaling pathways involved in cell survival and proliferation .
  • Inflammation Models : In vivo models showed that compounds similar to this compound reduced markers of inflammation, such as TNF-alpha and IL-6 levels, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure TypeNotable Activity
SulfamethoxazoleAntibioticAntimicrobial
MuscimolGABA Receptor AgonistPsychoactive effects
Ibotenic AcidGlutamate Receptor AgonistNeurotoxic effects

The distinct structural features of this compound may confer unique pharmacological properties compared to these compounds.

Properties

IUPAC Name

2-cyclopentyloxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-8-13(18-21-10)17-15(19)11-6-7-16-14(9-11)20-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAMVSPXUSDOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=NC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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